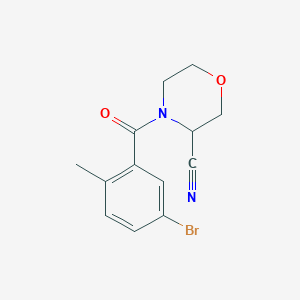![molecular formula C9H16ClNO2 B2803794 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide CAS No. 1489573-20-7](/img/structure/B2803794.png)
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . This compound is known for its clear, crystalline solid form and high purity, making it a valuable asset for advanced research and development projects .
Preparation Methods
The synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 1-hydroxycyclohexylmethyl chloride under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. The mixture is then heated under reflux to promote the reaction, followed by purification steps to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl group to a carbonyl group, forming a ketone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, reducing it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting metabolic processes within cells. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to reduced cell proliferation and growth .
Comparison with Similar Compounds
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[(1-hydroxycyclohexyl)methyl]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group. It exhibits different chemical reactivity and biological activity.
2-chloro-N-[(1-hydroxycyclohexyl)methyl]butyramide: Another similar compound with a butyramide group, which affects its solubility and interaction with biological targets.
2-chloro-N-[(1-hydroxycyclohexyl)methyl]benzamide:
The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQTWGAJEWJWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2803711.png)
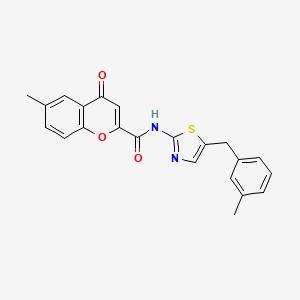

![N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}cyclopropanecarboxamide](/img/structure/B2803716.png)
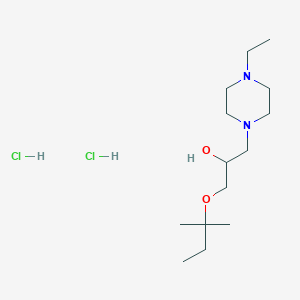
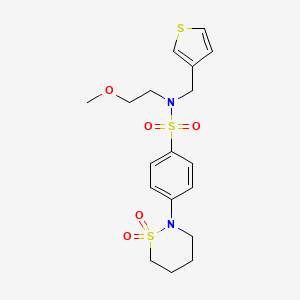
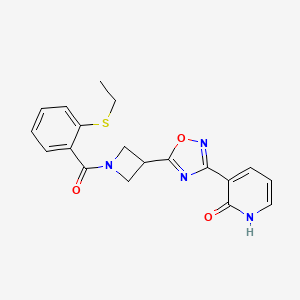
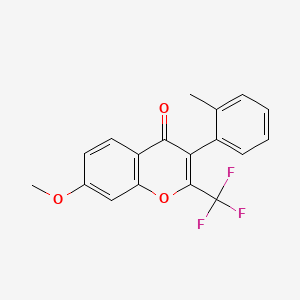
![2',3'-Dihydrospiro {cyclopropane-1,1'-pyrrolo[2,3-c]pyridine}dihydrochloride](/img/structure/B2803724.png)
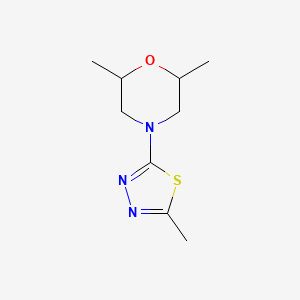
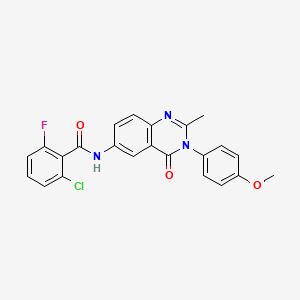
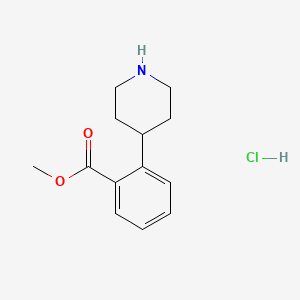
![8-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2803729.png)
